

Application Note & Protocol: Time-Kill Curve Assay for MK-3402 Combinations

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Compound of Interest

Compound Name: MK-3402

Cat. No.: B12405757

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Introduction

Antimicrobial resistance is a significant global health threat, often mediated by bacterial enzymes such as metallo- β -lactamases (MBLs) that inactivate β -lactam antibiotics. **MK-3402** is a potent inhibitor of MBLs, including IMP-1, NDM-1, and VIM-1.^[1] By inhibiting these enzymes, **MK-3402** has the potential to restore the efficacy of β -lactam antibiotics against otherwise resistant bacterial strains.^{[2][3]} This application note provides a detailed protocol for performing a time-kill curve assay to evaluate the synergistic activity of **MK-3402** in combination with a β -lactam antibiotic.

Time-kill curve assays are essential in vitro methods for assessing the pharmacodynamics of antimicrobial agents over time. They provide valuable information on the rate and extent of bacterial killing and can effectively demonstrate synergy, additivity, indifference, or antagonism between two or more compounds.^{[4][5]}

Principle of the Assay

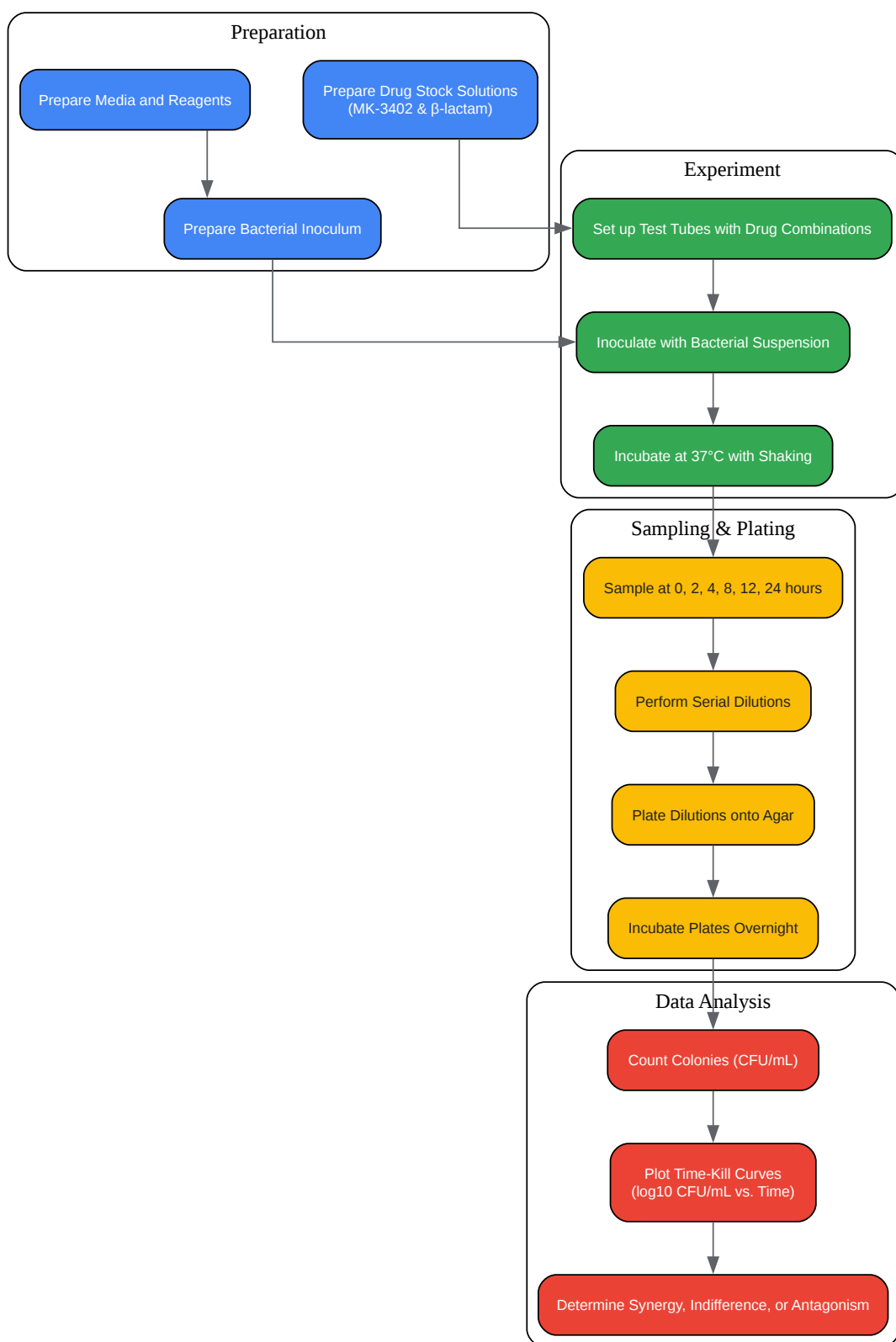
This protocol outlines the time-kill curve methodology to assess the bactericidal activity of **MK-3402** in combination with a representative β -lactam antibiotic against a target bacterial strain expressing a metallo- β -lactamase. The assay involves exposing a standardized bacterial inoculum to the antimicrobial agents, alone and in combination, at various concentrations over

a 24-hour period. Viable bacterial counts are determined at specified time points to construct time-kill curves, which graphically represent the change in bacterial density over time.

Key Concepts

- Synergy: A ≥ 2 -log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.
- Indifference: A < 2 -log₁₀ change in CFU/mL between the combination and its most active single agent.
- Antagonism: A ≥ 2 -log₁₀ increase in CFU/mL between the combination and its most active single agent.
- Bactericidal Activity: A ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.
- Bacteriostatic Activity: A < 3 -log₁₀ reduction in CFU/mL from the initial inoculum.

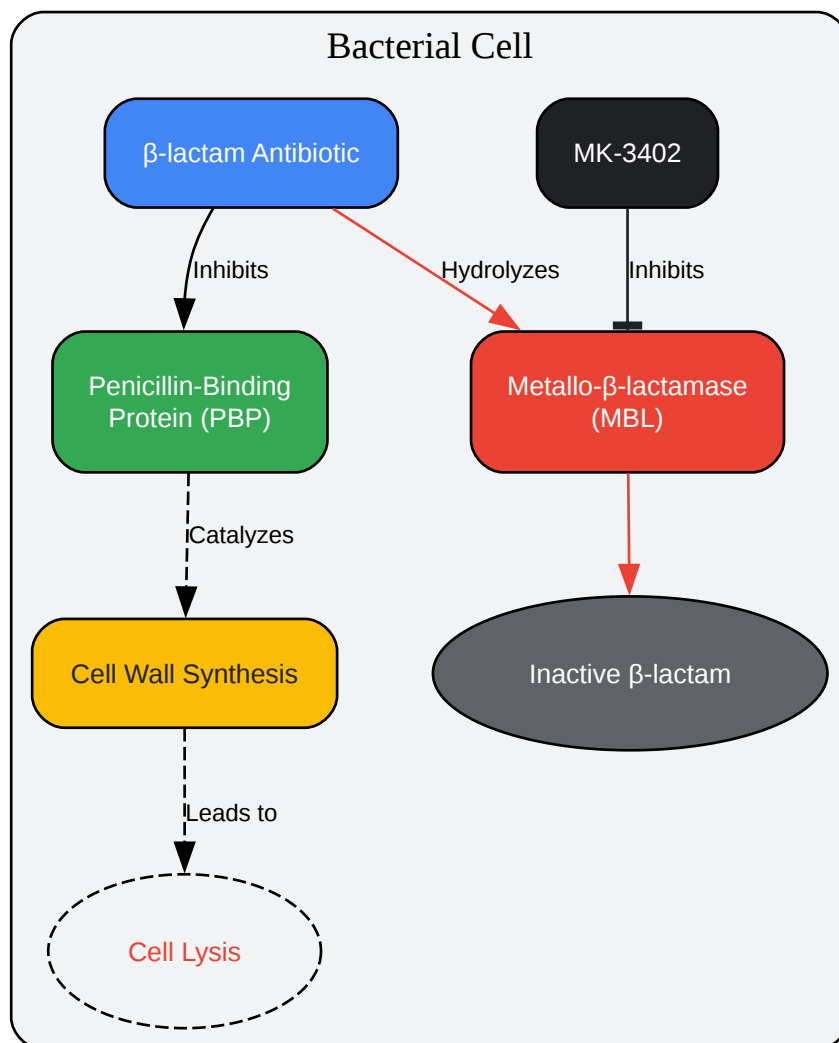
Experimental Workflow



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Caption: Experimental workflow for the time-kill curve assay.

Signaling Pathway Diagram



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Caption: Mechanism of action of **MK-3402** in combination with a β -lactam antibiotic.

Materials and Methods

Materials

- **MK-3402**
- β -lactam antibiotic (e.g., Meropenem, Imipenem)
- Metallo- β -lactamase producing bacterial strain (e.g., *E. coli* expressing NDM-1)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Tryptic Soy Agar (TSA) or other suitable solid medium
- Sterile saline or Phosphate Buffered Saline (PBS)
- Sterile culture tubes
- Sterile microcentrifuge tubes
- Micropipettes and sterile tips
- Incubator with shaking capabilities (37°C)
- Spectrophotometer
- Vortex mixer
- Automated colony counter or manual counting equipment

Experimental Protocol

1. Determination of Minimum Inhibitory Concentration (MIC)

Before performing the time-kill assay, the MIC of **MK-3402** and the β -lactam antibiotic for the test organism should be determined individually and in combination using a checkerboard assay. This will inform the concentrations to be used in the time-kill experiment.

2. Preparation of Bacterial Inoculum

- From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies and inoculate into 5 mL of CAMHB.
- Incubate at 37°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, OD600 \approx 0.08-0.13).
- Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5×10^5 CFU/mL in the final test volume.

3. Preparation of Drug Solutions

- Prepare stock solutions of **MK-3402** and the β -lactam antibiotic in a suitable solvent (e.g., DMSO, water) at a concentration 100-fold higher than the highest concentration to be tested.
- Prepare working solutions by diluting the stock solutions in CAMHB to 10-fold the final desired concentrations.

4. Time-Kill Assay Setup

- Label sterile culture tubes for each condition:
 - Growth Control (no drug)
 - **MK-3402** alone (e.g., at 1x, 2x, 4x MIC)
 - β -lactam alone (e.g., at 0.25x, 0.5x, 1x MIC)
 - **MK-3402** + β -lactam combinations (at various relevant concentrations based on checkerboard results)
- Add the appropriate volume of the 10x working drug solutions to each tube.
- Add the prepared bacterial inoculum to each tube to achieve a final volume (e.g., 10 mL) and the desired starting CFU/mL.
- Vortex each tube gently to ensure thorough mixing.

5. Incubation and Sampling

- Incubate all tubes at 37°C with constant shaking (200-250 rpm).
- At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 100 μ L aliquot from each tube.
- Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
- Plate 100 μ L of the appropriate dilutions onto TSA plates.

- Incubate the plates at 37°C for 18-24 hours.

6. Data Collection and Analysis

- After incubation, count the number of colonies on the plates that have between 30 and 300 colonies.
- Calculate the CFU/mL for each time point and condition using the formula:
 - $\text{CFU/mL} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume plated (mL)}$
- Convert the CFU/mL values to log₁₀ CFU/mL.
- Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each condition to generate the time-kill curves.
- Analyze the curves to determine synergy, indifference, or antagonism as defined in the "Key Concepts" section.

Data Presentation

The quantitative data from the time-kill assay should be summarized in a clear and structured table for easy comparison.

Time (hours)	Growth Control (log10 CFU/mL)	MK-3402 (4x MIC) (log10 CFU/mL)	β -lactam (0.5x MIC) (log10 CFU/mL)	MK-3402 (4x MIC) + β -lactam (0.5x MIC) (log10 CFU/mL)
0	5.70	5.71	5.69	5.70
2	6.30	6.25	5.80	4.50
4	7.10	7.05	5.95	3.20
8	8.50	8.45	6.10	<2.00
12	9.20	9.15	6.05	<2.00
24	9.50	9.40	5.90	<2.00

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The time-kill curve assay is a robust method for evaluating the synergistic potential of **MK-3402** in combination with β -lactam antibiotics against MBL-producing bacteria. This detailed protocol provides a framework for researchers to conduct these experiments and generate critical data to support the development of new antimicrobial combination therapies. The visual representations of the experimental workflow and the mechanism of action aid in understanding the experimental design and the scientific rationale behind the combination therapy.

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